molecular formula C14H13ClF3N3O2S B2932297 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide CAS No. 321432-11-5

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide

Katalognummer: B2932297
CAS-Nummer: 321432-11-5
Molekulargewicht: 379.78
InChI-Schlüssel: BVBFQQDONZZDOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research, particularly as a tool for investigating the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) pathway . The compound features a core structure combining a 3-chloro-5-(trifluoromethyl)pyridine group linked to a benzenesulfonamide moiety via an ethylamino spacer. The inclusion of the trifluoromethylpyridine group is a recognized strategy in drug design, as this substructure is known to enhance key properties like metabolic stability, membrane permeability, and binding affinity in agrochemicals and pharmaceuticals . This compound is structurally analogous to well-characterized, potent, and selective PPARδ ligands such as GSK3787 . Based on this structural similarity, it is anticipated to function as a selective antagonist of the PPARδ nuclear receptor . The proposed mechanism of action for this class of compounds involves direct interaction with the ligand-binding domain of PPARδ. For covalent antagonists like GSK3787, this involves binding to a specific cysteine residue (Cys249), leading to irreversible inhibition and sustained antagonism of the receptor's transcriptional activity . As a research tool, this benzenesulfonamide derivative is valuable for probing the complex cell biology and pharmacology of PPARδ, including its role in regulating lipid metabolism, energy homeostasis, and CPT1a gene transcription . Application Note: This product is intended for non-human research applications only . It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans of any kind.

Eigenschaften

IUPAC Name

4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N3O2S/c15-12-7-10(14(16,17)18)8-21-13(12)20-6-5-9-1-3-11(4-2-9)24(19,22)23/h1-4,7-8H,5-6H2,(H,20,21)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBFQQDONZZDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase B. It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the balance of carbon dioxide and bicarbonate in cells, which can have various downstream effects depending on the specific biological context.

Biochemical Pathways

The inhibition of carbonic anhydrase B affects the carbon dioxide-bicarbonate equilibrium within cells. This can disrupt various biochemical pathways, particularly those involving the transport of carbon dioxide and bicarbonate. The exact pathways affected can vary depending on the specific cell type and biological context.

Result of Action

The inhibition of carbonic anhydrase B by 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide can lead to a disruption of the carbon dioxide-bicarbonate equilibrium within cells. This can have various effects at the molecular and cellular level, potentially including changes in pH, disruption of ion transport, and interference with cellular respiration.

Biologische Aktivität

4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. The presence of the trifluoromethyl group and the sulfonamide moiety enhances its biological activity, making it relevant in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on available literature.

Chemical Structure and Properties

The molecular formula of 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide is C15H12ClF3N6O2SC_{15}H_{12}ClF_3N_6O_2S, with a molecular weight of approximately 400.79 g/mol. The compound features a sulfonamide group, which is known for its antibacterial properties, and a trifluoromethyl-substituted pyridine ring that can influence its pharmacokinetics and biological interactions.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The incorporation of the trifluoromethyl group has been shown to enhance the potency of such compounds against various bacterial strains. For instance, studies have demonstrated that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways, crucial for bacterial survival .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Sulfonamides are known to inhibit certain enzymes involved in inflammatory processes. In vitro studies have shown that similar structures can reduce the production of pro-inflammatory cytokines in activated immune cells, indicating a possible mechanism for reducing inflammation .

Anticancer Potential

Preliminary studies have explored the anticancer properties of structurally related compounds. The trifluoromethyl group is believed to enhance the interaction with target proteins involved in cancer cell proliferation. For example, compounds with similar frameworks have shown efficacy in inhibiting tumor growth in various cancer cell lines .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with trifluoromethyl substitutions. Results indicated a significant increase in activity against Gram-positive bacteria compared to non-substituted analogs, highlighting the importance of the trifluoromethyl group in enhancing bioactivity .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving murine models, a related compound demonstrated a marked reduction in inflammatory markers following administration. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are pivotal in mediating inflammatory responses .

Summary of Findings

Activity Mechanism Reference
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInhibition of tumor cell proliferation

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents/Linkers Reported Applications
Target Compound (321432-11-5) C₁₄H₁₃ClF₃N₃O₂S 379.79 Ethylamino linker, sulfonamide Research chemical (inference)
Fluopyram (658066-35-4) C₁₆H₁₁ClF₆N₂O 396.71 Ethylamino linker, benzamide Broad-spectrum fungicide
Chlorfluazuron (71422-67-8) C₂₀H₁₅Cl₂F₃N₃O₃ 466.25 Oxy linker, urea group Chitin synthesis inhibitor
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-[3-(dimethylamino)propyl]benzenesulfonamide C₁₈H₁₉ClF₃N₃O₃S 449.88 Oxy linker, dimethylaminopropyl group Not specified (R&D use)
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide (338407-33-3) C₁₉H₁₁Cl₂F₃N₂OS 443.27 Sulfanyl linker, benzamide Not specified

Key Findings from Comparative Analysis

A. Linker and Functional Group Impact

  • Ethylamino vs.
  • Sulfonamide vs. Benzamide : Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15), which may improve solubility and membrane permeability in biological systems .

C. Agrochemical Performance

  • Fluopyram exhibits broad-spectrum fungicidal activity at low application rates (0.01–0.05 kg/ha), whereas sulfonamide analogs may require higher doses due to differences in target affinity .
  • Haloxyfop-ethoxy ethyl (), a pyridinyl-oxy-phenoxy herbicide, highlights the role of trifluoromethyl groups in enhancing pesticidal potency through increased lipid solubility .

Q & A

Q. What synthetic routes are recommended for 4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)-2-aminopyridine) may react with benzenesulfonamide intermediates under basic conditions. Optimization includes:

  • Catalyst Selection: Use pyridine or DMAP to enhance sulfonamide bond formation .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity, focusing on pyridinyl (δ 7.5–8.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) signals .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at ~425 m/z) and fragmentation patterns .
  • HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes like acps-pptase, and what experimental approaches validate its mechanism of action?

Methodological Answer: The trifluoromethyl and sulfonamide groups likely inhibit acps-pptase, which is critical for bacterial lipid biosynthesis. Experimental validation involves:

  • Enzyme Assays: Measure IC50_{50} via spectrophotometric monitoring of substrate depletion (e.g., malachite green assay for phosphate release) .
  • Molecular Docking: Use software like AutoDock Vina to model interactions between the compound’s pyridinyl group and the enzyme’s active site .
  • Resistance Studies: Compare bacterial growth kinetics in wild-type vs. acps-pptase knockout strains to confirm target specificity .

Q. How can researchers resolve discrepancies in biochemical assay data when evaluating this compound’s efficacy?

Methodological Answer: Contradictions in IC50_{50} or bacterial inhibition may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., known pptase inhibitors) .
  • Solubility Issues: Pre-dissolve the compound in DMSO (<1% v/v) and confirm stability via LC-MS over 24 hours .
  • Statistical Analysis: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-experimental variability .

Q. What strategies are recommended for assessing environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolytic Stability: Incubate the compound in buffers (pH 4–9) at 25–50°C for 30 days. Analyze degradation products via LC-HRMS to identify hydrolysis-prone bonds (e.g., sulfonamide) .
  • Photodegradation: Expose to UV light (254 nm) in aqueous solutions. Track half-life and identify radicals via EPR spectroscopy .
  • Microbial Degradation: Use soil microcosms spiked with the compound. Monitor residual levels via UPLC-MS/MS and correlate with microbial diversity (16S rRNA sequencing) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.